Benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl-
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Overview
Description
Benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- is a complex organic compound characterized by its unique structure, which includes a benzenamine core substituted with a 4,6-diphenyl-1,3,5-triazin-2-yl group and two N,N-diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- typically involves the nucleophilic substitution of cyanuric chloride with aniline derivatives. The process begins with the reaction of cyanuric chloride with aniline in the presence of a base such as sodium carbonate to form the intermediate 2,4,6-trianilino-1,3,5-triazine. This intermediate is then further reacted with diphenylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
Benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Pharmaceuticals: The compound serves as a precursor for the synthesis of various pharmaceutical agents, particularly those with potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- involves its interaction with specific molecular targets and pathways. The triazine ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound has similar structural features but includes a hexyloxy group, which imparts different physical and chemical properties.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative with distinct substituents, used as a condensing agent in organic synthesis.
Uniqueness
Benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- is unique due to its combination of the benzenamine core with the triazine ring and diphenyl groups. This structure provides a balance of stability, reactivity, and electronic properties that make it valuable in various applications .
Properties
CAS No. |
440354-92-7 |
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Molecular Formula |
C33H24N4 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C33H24N4/c1-5-13-25(14-6-1)31-34-32(26-15-7-2-8-16-26)36-33(35-31)27-21-23-30(24-22-27)37(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-24H |
InChI Key |
SSTXLHRIIOMGDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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